molecular formula C14H13FO2 B046532 4-(4-Fluorobenzyloxy)benzyl alcohol CAS No. 117113-98-1

4-(4-Fluorobenzyloxy)benzyl alcohol

Cat. No. B046532
M. Wt: 232.25 g/mol
InChI Key: FNWSEJASZBRBDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(4-Fluorobenzyloxy)benzyl alcohol involves the introduction of benzyl ether-type protecting groups for alcohols. A notable approach includes the use of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group, introduced by means of benzyl bromide and cleaved under specific conditions to reveal the protected alcohol (Crich, Li, & Shirai, 2009).

Molecular Structure Analysis

Studies on the molecular structure of 4-(4-Fluorobenzyloxy)benzyl alcohol derivatives have highlighted the significant role of substituents in influencing the molecule's properties. For instance, the introduction of fluorine atoms has been shown to affect the stability and reactivity of benzyl alcohol derivatives (Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity of 4-(4-Fluorobenzyloxy)benzyl alcohol includes its participation in photocatalytic oxidation reactions under specific conditions. These reactions are crucial for transforming benzyl alcohol derivatives into their corresponding aldehydes, highlighting the compound's versatility in chemical synthesis (Higashimoto et al., 2009).

Scientific Research Applications

Environmental Behavior and Degradation

Parabens, structurally related to 4-(4-Fluorobenzyloxy)benzyl alcohol through their benzyl group components, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are widely used as preservatives and are known for their biodegradability and ubiquity in surface water and sediments, due to the consumption of paraben-based products and their continuous introduction into the environment. This research highlights the environmental persistence of such compounds and the need for further studies on their chlorinated by-products, which are more stable and may possess greater toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Applications

4-(4-Fluorobenzyloxy)benzyl alcohol serves as a precursor or intermediate in the synthesis of various chemical compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of related fluorobenzyl compounds in pharmaceutical manufacturing. This work highlights the challenges and innovations in synthesizing such intermediates, including the avoidance of toxic reagents and the development of practical, large-scale methods (Qiu, Gu, Zhang, & Xu, 2009).

Advanced Oxidation Processes

The degradation of acetaminophen, a common pharmaceutical compound, through advanced oxidation processes (AOPs) has been extensively reviewed, including the identification of by-products and their biotoxicity. Such studies are critical for understanding the environmental impact and degradation pathways of pharmaceuticals and related organic pollutants, which could relate to the environmental and degradation behaviors of compounds like 4-(4-Fluorobenzyloxy)benzyl alcohol (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWSEJASZBRBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371964
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyloxy)benzyl alcohol

CAS RN

117113-98-1
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117113-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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